4-(4-methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine

Kinase inhibition GPCR modulation Chemical-probe discovery

A structurally novel heterocyclic fragment for medicinal chemistry, combining a saturated 4-methylpiperidine amide with a flexible tetrahydrofuran-3-yl ether on a pyridine core. Unlike common 4-benzyl- or 4-phenylpiperidine scaffolds, this compound offers distinct vectors for further elaboration. No public SAR, selectivity, or ADME data exist; baselining is confined to computed descriptors and vendor-specified purity (≥95%). Procure only if you have capacity to generate primary biochemical activity and selectivity data, as no pre-validated probe is available.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 2034299-62-0
Cat. No. B2717068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine
CAS2034299-62-0
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCOC3
InChIInChI=1S/C16H22N2O3/c1-12-3-7-18(8-4-12)16(19)13-2-6-17-15(10-13)21-14-5-9-20-11-14/h2,6,10,12,14H,3-5,7-9,11H2,1H3
InChIKeyQNQWRZFSWQPUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine (CAS 2034299‑62‑0): Procurement‑Grade Identity and Baseline Limitations


4-(4-Methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine (CAS 2034299‑62‑0) is a synthetic, low‑molecular‑weight (290.36 g mol⁻¹) heterocyclic compound that incorporates a 4‑methylpiperidine amide moiety and a tetrahydrofuran‑3‑yl ether linked to a pyridine core. The molecule is listed on several commercial catalogues as a ‘research compound’ and has been mentioned in cheminformatics contexts; however, to date, no peer‑reviewed pharmacological study, patent with explicit biological data, or curated public‑database entry (PubChem, ChEMBL, BindingDB) directly reports quantitative activity, selectivity, or pharmacokinetic parameters for this entity. Consequently, its baseline characterisation is confined to computed physicochemical descriptors and vendor‑supplied purity specifications (typically ≥95%).

Why In‑Class Pyridyl‑Piperidine Ethers Cannot Be Swapped for 4-(4-Methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine Without Quantitative Context


Substituted pyridyl‑piperidine ethers are a structurally diverse family in which subtle changes to the piperidine N‑substituent, the oxolane ring stereochemistry, or the pyridine substitution pattern can profoundly alter target‑binding conformation, solubility, and metabolic stability. Without experimentally determined comparative data for 4-(4-methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine, any claim of functional equivalence to the closest registry neighbours (e.g., 2‑chloro‑4‑(4‑methylpiperidine‑1‑carbonyl)pyridine or 2‑(oxolan‑3‑yloxy)‑N‑pyridin‑3‑ylpyridine‑4‑carboxamide) is unsupported. Procurement decisions that treat these compounds as interchangeable therefore risk introducing unrecognised potency gaps, off‑target liabilities, or unfavourable ADME properties.

Quantitative Differentiation Landscape for 4-(4-Methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine (CAS 2034299‑62‑0)


No Head‑to‑Head or Cross‑Study Bioactivity Data Are Available Against Structurally Adjacent Analogs

An exhaustive search of PubMed, Google Patents, WIPO Patentscope, PubChem, ChEMBL, and BindingDB (executed 29 Apr 2026) returned zero results containing quantitative biochemical or cellular activity (IC₅₀, EC₅₀, Kd, Ki, % inhibition at a defined concentration) for 4-(4-methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine or any explicitly named comparator. No direct head‑to‑head comparison or cross‑study comparable data could be identified. This absence precludes any evidence‑based statement of superiority, inferiority, or parity relative to near‑neighbour structures such as 2‑chloro‑4‑(4‑methylpiperidine‑1‑carbonyl)pyridine, 2‑(oxolan‑3‑yloxy)‑N‑pyridin‑3‑ylpyridine‑4‑carboxamide, or other pyridyl‑piperidine ethers. [1]

Kinase inhibition GPCR modulation Chemical-probe discovery

No Experimentally Measured Selectivity Profile Exists to Support Target‑Specific Differentiation

Selectivity data (e.g., panel screening across a kinase family, CEREP/Broad‑panel profiling, or counter‑screen against related receptors) are absent for 4-(4-methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine. No public record quantifies its activity across even two discrete targets. By contrast, publicly disclosed pyridyl‑piperidine leads such as the RIPK2 inhibitor reported in US 10,138,222 (Example 145, IC₅₀ = 4.70 nM) demonstrate the selectivity level that would be required for a meaningful differentiation argument. [1]

Selectivity panel Kinase profiling Safety pharmacology

No Solubility, Permeability, or Metabolic Stability Data Are Publicly Accessible

Key developability parameters—thermodynamic aqueous solubility, parallel artificial membrane permeability (PAMPA) or Caco‑2 apparent permeability, and microsomal or hepatocyte intrinsic clearance—have not been reported for 4-(4-methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine. Class‑level inference suggests that the tetrahydrofuran‑3‑yl ether may confer modestly higher aqueous solubility relative to a purely aromatic ether analogue, but without measurement, this remains speculation. [1]

ADME Physicochemical profiling Lead optimisation

Application Scenarios Dependent on Future Data Generation for 4-(4-Methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine


Prospective Use as a Fragment‑Elaboration or Scaffold‑Hopping Starting Point

In the absence of target‑specific data, the most defensible near‑term application for 4-(4-methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine is as a structurally novel fragment for medicinal‑chemistry campaigns. Its combination of a saturated 4‑methylpiperidine amide and a flexible tetrahydrofuran‑3‑yl ether offers vectors for further elaboration that are distinct from the more common 4‑benzyl‑ or 4‑phenyl‑piperidine motifs. However, any decision to progress this scaffold must be preceded by internal determination of biochemical activity, selectivity, and early ADME parameters, as no public data currently support its use as a pre‑validated probe.

Chemical‑Biology Probe Development After Internal Profiling

Should a research group generate in‑house inhibitory activity (e.g., IC₅₀ < 1 μM on a primary target and >10‑fold selectivity over phylogenetically related targets), 4-(4-methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine could become a candidate for chemical‑biology studies. The compound’s moderate molecular weight (290 Da) and the presence of the oxolane ether, which may improve aqueous solubility relative to fully aromatic scaffolds, are attractive features; their actual benefit, however, remains to be demonstrated.

Custom Synthesis for Structure–Activity Relationship (SAR) Expansion

The compound may serve as a key intermediate for synthesising focused libraries around the pyridyl‑oxolane‑piperidine scaffold. Procurement for this purpose is warranted only if the purchaser has the capacity to generate the missing primary data, as no published SAR tables or patent examples currently anchor this chemical series to any biological endpoint.

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